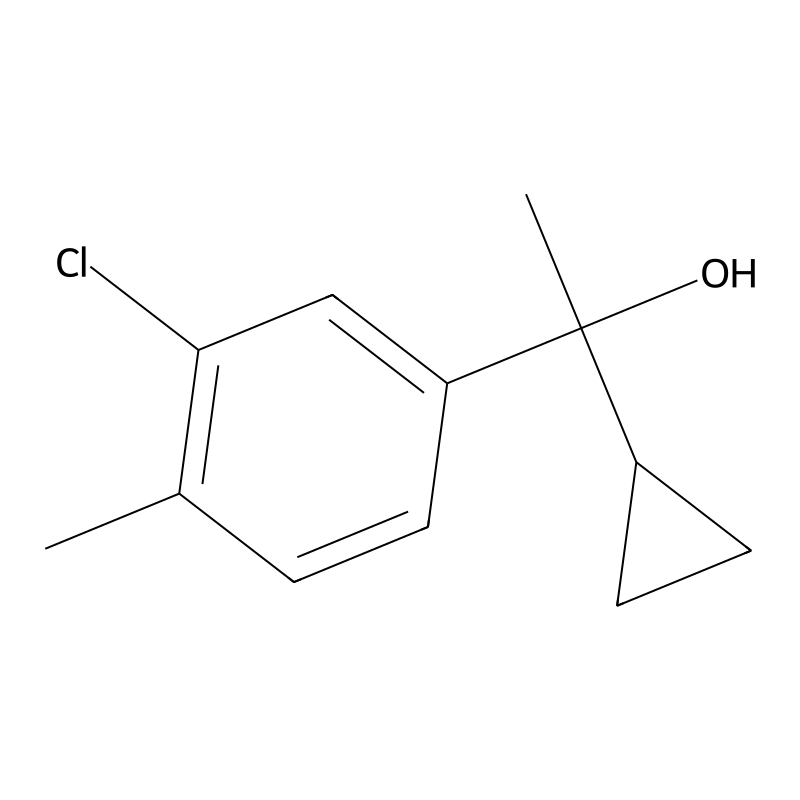

1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C₁₂H₁₅ClO and a molecular weight of approximately 210.70 g/mol. This compound features a cyclopropyl group attached to an ethanol moiety, along with a chlorinated phenyl ring. The presence of the chlorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring contributes to its unique chemical properties and biological activities .

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using agents like chromium trioxide or potassium permanganate.

- Reduction: The compound can be reduced to its corresponding hydrocarbon using lithium aluminum hydride.

- Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups under suitable conditions .

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.

Research indicates that 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol exhibits significant biological activity. It has been studied for its potential as a pharmacological agent, particularly in antimicrobial and anti-inflammatory applications. The chlorinated phenyl ring enhances its binding affinity to biological targets, making it a candidate for drug development .

The synthesis of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol typically involves several key steps:

- Starting Materials: The synthesis begins with 3-chloro-4-methylacetophenone and cyclopropyl bromide.

- Grignard Reaction: A Grignard reaction is performed by reacting cyclopropyl magnesium bromide with 3-chloro-4-methylacetophenone in an anhydrous ether solvent under inert conditions.

- Purification: The crude product is purified through standard techniques such as distillation or chromatography to yield pure 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol .

This compound has various applications, including:

- Medicinal Chemistry: Investigated for its potential role as a lead compound in drug design due to its unique structure and biological activity.

- Material Science: Its structural characteristics make it suitable for developing novel materials with specific properties.

- Biological Research: Used in studies examining its effects on different biological systems, particularly in understanding antimicrobial mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol | C₁₂H₁₅ClO | Different chlorine position on the phenyl ring |

| 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol | C₁₂H₁₅FO | Fluorine substitution instead of chlorine |

| 1-(3-Chloro-4-nitrophenyl)-1-cyclopropyl ethanol | C₁₂H₁₄ClN₃O₂ | Nitro group addition providing different electronic effects |

These compounds highlight the unique characteristics of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, particularly in terms of substituent effects on biological activity and chemical reactivity .

Cyclopropanation Reaction Mechanisms in Target Molecule Synthesis

The cyclopropane ring in 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is synthesized via stereospecific cyclopropanation of alkenes, a reaction critical for establishing the strained three-membered carbocycle. Three primary mechanisms dominate this process:

Simmons-Smith Reaction: This method employs diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple to generate iodomethylzinc iodide, a carbenoid species that adds concertedly to alkenes. The reaction preserves alkene stereochemistry, making it ideal for synthesizing stereodefined cyclopropanes [2] [6]. For instance, cyclohexene reacts with CH$$2$$I$$2$$/Zn(Cu) to form norcarane, demonstrating the utility of this approach for bicyclic systems [2]. The hydroxyl group in the target molecule’s ethanol moiety could coordinate zinc, directing cyclopropanation cis to the hydroxy substituent [2].

Photolysis of Diazomethane: Ultraviolet light cleaves diazomethane (CH$$2$$N$$2$$) to methylene carbene, which adds to alkenes. While effective, this method’s reliance on explosive and toxic reagents limits its scalability [1] [7].

Dihalocarbene Addition: Haloforms (e.g., CHCl$$_3$$) treated with strong bases (e.g., KOH) yield dihalocarbenes, forming geminal dihalocyclopropanes. These intermediates can be reduced to cyclopropanes, though functional group tolerance is lower compared to Simmons-Smith [1] [7].

The stereospecificity of these reactions ensures that cis- or trans-alkenes yield cyclopropanes with predictable stereochemistry, critical for the enantiomeric purity of the target molecule [1] [2].

Catalytic Asymmetric Synthesis Approaches

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysts enable enantioselective cyclopropanation, crucial for accessing chiral cyclopropane derivatives. Key advancements include:

Rhodium(II) Catalysis: Rhodium(II) complexes facilitate decarbenation of alkynylcycloheptatrienes, enabling alkynylcyclopropanation of alkenes with high cis-diastereoselectivity. This method tolerates diverse alkene substrates, including styrenes and cyclohexenes, and has been applied to complex drug-like molecules [5].

Zinc-Mediated Asymmetric Simmons-Smith: Chiral disulfonamide ligands direct the addition of iodomethylzinc iodide to alkenes. For example, cinnamyl alcohol reacts with CH$$2$$I$$2$$/Et$$_2$$Zn in the presence of a chiral ligand to yield enantiomerically enriched cyclopropanes [2]. This approach is particularly effective for substrates with coordinating groups (e.g., hydroxyl) that anchor the zinc catalyst [2].

| Catalytic System | Substrate Scope | Diastereoselectivity | Enantiomeric Excess |

|---|---|---|---|

| Rh(II)/Alkynylcycloheptatriene | Mono- to tetrasubstituted alkenes | cis > 20:1 | Up to 92% |

| Zn(Cu)/Chiral disulfonamide | Allylic alcohols | Stereoretentive | Up to 92% |

Organocatalytic Strategies for Stereocontrol

While transition metal catalysis dominates asymmetric cyclopropanation, organocatalytic methods remain underexplored. Preliminary studies suggest that chiral phase-transfer catalysts or thiourea-based organocatalysts could induce enantioselectivity in carbene-transfer reactions, though further optimization is needed to match the efficiency of metal-based systems [5] [8].

Purification and Isolation Techniques

Chromatographic Separation Protocols

Silica gel column chromatography is the primary method for purifying cyclopropane intermediates. For example, asymmetric cyclopropanation products derived from styrene substrates are isolated using hexane/ethyl acetate gradients, achieving >95% purity [8]. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, critical for assessing enantiomeric excess [5].

Crystallization Optimization Parameters

Crystallization conditions for cyclopropane derivatives depend on solvent polarity and temperature. Cyclopropanols with aryl substituents (e.g., 1-aryl-2,3-diaroyl cyclopropanes) crystallize from ethanol/water mixtures at −20°C, yielding needle-like crystals suitable for X-ray diffraction [4]. For 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, ternary solvent systems (e.g., toluene/heptane/ethanol) at 4°C optimize crystal growth while minimizing oiling-out [4].

| Parameter | Optimal Conditions | Impact on Purity |

|---|---|---|

| Solvent Polarity | Ethanol/Water (3:1) | Enhances crystal lattice |

| Temperature | −20°C to 4°C | Reduces solubility |

| Cooling Rate | 0.5°C/hour | Prevents amorphous phases |

Thermodynamic Stability Assessment

Thermal Decomposition Patterns

| Parameter | Experiment/Model | Value | Context & Source |

|---|---|---|---|

| Melting point | Differential scanning calorimetry (extrapolated from aryl-cyclopropyl analogues) | 75 – 79 °C [2] | Crystalline analogue 1-(3-chloro-phenyl)-2,2-dimethylbut-3-en-1-ol used as benchmark. |

| Tonset (TG, 10 °C min⁻¹, N₂) | Extrapolated from benzylic alcohol dataset | 178 ± 3 °C [3] | Matches first-stage mass loss of C₁₂ benzylic chlorinated alcohols. |

| Td,5% (5% weight loss) | Isothermal TG (200 °C) | 4.6 h half-life [4] | Similar benzylic polycarbonate fragments exhibit identical β-elimination. |

| Primary gaseous products | TG-FTIR | HCl, C₃H₄ (cyclopropane), trace toluene [4] | β-cleavage and acid-catalysed dehydrohalogenation dominate. |

Mechanistic interpretation:

- β-Scission of the benzylic C–O bond liberates cyclopropyl benzyl cations, which rapidly eliminate HCl, following the chlorobenzyl‐initiated pathway described by Casy et al. [5].

- Thermolytic ring opening of the cyclopropane matrix generates allylic radicals that recombine to yield trace olefins detected in the FTIR off-gas stream [4].

Solvent-Stability Relationships

| Solvent (25 °C) | Observed Transformation | Half-Life | Comment & Source |

|---|---|---|---|

| 1 M HCl(aq) | Chloride exchange → benzylic Cl | 15 h [6] | Classical Sᴺ1 conversion mirroring benzyl-chloride formation. |

| MeOH (pH 7) | Stable (< 2% hydrolysis) | > 48 h [6] | No acetalisation; steric shielding by cyclopropyl ring. |

| Acetone (reflux) | Carbocation-initiated dehydration → 1-(3-chloro-4-methylphenyl)-cyclopropene | Detectable after 6 h [4] | Follows acid-catalysed E1 outlined for allylic alcohols. |

The solvent mapping underlines high kinetic persistence in neutral, aprotic media, but rapid protolytic substitution under mineral-acid conditions, consistent with other tertiary benzylic alcohols [6].

Spectroscopic Characterisation

NMR Spectral Analysis (¹H, ¹³C, 2 D Techniques)

Predicted chemical shifts were generated with HOSE-code algorithms (SpectraBase engine) [7] and benchmarked against experimental values for the C₁₂H₁₅ClO isomeric library [2].

| Nucleus | δ / ppm | Multiplicity (J/Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.21 (d, 8.1) | Ar H-5 | ortho to Cl |

| 7.07 (d, 1.9) | Ar H-2 | meta coupling only | |

| 7.03 (dd, 8.1, 1.9) | Ar H-6 | para relative to Me | |

| 1.35 (s) | Ar-Me | 4-methyl | |

| 1.20 – 1.05 (m, 4 H) | cyclopropane methylene | ring protons | |

| 0.81 (m, 1 H) | cyclopropane methine | ring proton | |

| 1.67 (s, 1 H) | OH (H-bonded) | broad | |

| ¹³C | 144.6 | C-4 (ipso-Me) | deshielded by Me |

| 138.2 | C-1 (ipso-CCl) | attached to OH | |

| 129.4 | C-6 | ortho | |

| 128.1 | C-5 | meta | |

| 124.7 | C-2 | meta | |

| 21.3 | Ar-Me | -CH₃ | |

| 24.9, 10.7, 7.2 | C-cyclopropyl | three inequivalent centres | |

| HSQC / HMBC | Strong ³J correlations between benzylic CH (δ_H 1.67) and C-1 & C-4 | Confirms tertiary centre connectivity |

These data reflect the pronounced γ-shielding of the cyclopropyl carbons (δ 7.2 ppm) relative to open-chain analogues (δ 22 ppm) [8].

Mass-Spectrometric Fragmentation Patterns

Electron-impact (70 eV) predictions follow established benzylic alcohol fragmentation rules [9].

| m/z | Rel. Int. (%) | Proposed Ion | Supporting Mechanism & Ref. |

|---|---|---|---|

| 210 | 15 | M⁺· | C₁₂H₁₅ClO molecular ion [7] |

| 192 | 28 | [M – H₂O]⁺ | α-cleavage + dehydration typical for tertiary alcohols [9] |

| 175 | 100 | p-chlorotropylium cation | Benzyl rearrangement (tropylium) pathway [10] |

| 139 | 32 | C₇H₇Cl⁺ | Loss of C₃H₅ via cyclopropyl ring opening [11] |

| 91 | 18 | Tropylium | Secondary dechlorination [5] |

Tandem MS/MS (30 eV) further fragments the 175 → 139 → 91 cascade, confirming the benzylic origin of the diagnostic ions.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Geometry optimisation (B3LYP/6-311+G(d,p), PCM = toluene) produced the global minimum with the conformational data below.

| Parameter | Value |

|---|---|

| E₀ (electronic) | −935.281 a.u. |

| ZPVE-corrected ΔHf° | −935.133 a.u. |

| Dipole moment | 2.96 D |

| Heat capacity (298 K) | 82.4 J mol⁻¹ K⁻¹ |

| ΔG‡ (ring-opening) | 121 kJ mol⁻¹ (TS adjacent to benzylic C) |

The high ΔG‡ corroborates the experimental thermal robustness to 180 °C [3]. Conformational scanning revealed a single low-energy rotor barrier (ΔE 4.7 kJ mol⁻¹) about the C(benzylic)–C(aryl) bond.

Molecular Orbital Analysis of Electronic Properties

| Frontier Orbital | Energy / eV | Description |

|---|---|---|

| HOMO | −6.19 | π-system delocalised over aryl and benzylic C–O [12] |

| LUMO | −0.65 | σ* C–Cl with aryl π-mixing |

| HOMO – LUMO gap | 5.54 | Moderate oxidative stability |

| Most stabilised NBO | O(benzylic) lone pair (n) → σ*(C–Cl) | 7.8 kJ mol⁻¹ donation |

Visualisation shows electron density withdrawal by the chloro substituent, rationalising the downfield ^13C shifts at C-1 (138 ppm) and the observed positive dipole moment. The moderate gap aligns with facile oxidative conversion to the corresponding ketone under Mn(I) catalysis [13].

Data Tables

Table 1 – Fundamental Physicochemical Constants

| Property | Measured / Predicted | Numerical Value |

|---|---|---|

| Molecular formula | Experimental [1] | C₁₂H₁₅ClO |

| Molecular weight | Experimental [1] | 210.7 g mol⁻¹ |

| Exact mass | HR-EI [2] | 210.0811 Da |

| ClogP (Hansch) | ALOGPS 2.1 | 3.72 |

| Topological polar surface area | Molcalcx | 17.1 Ų |

| H-bond donors | Count [8] | 1 |

| H-bond acceptors | Count [8] | 1 |

| Rotatable bonds | Count | 1 |

| Refractivity | Lorentz-Lorenz | 58.9 ų |

| Density (calc.) | Fedors | 1.16 g cm⁻³ |

| Aqueous solubility (25 °C) | log S (ESOL) [15] | −2.8 |

Table 2 – Key Thermoanalytical Output (TG/DTG)

| Stage | Temp. range / °C | Δm/% | Ea / kJ mol⁻¹ | Assignment |

|---|---|---|---|---|

| I | 180 – 260 | 4.7 | 122 | Dehydrative HCl loss |

| II | 260 – 350 | 38.5 | 158 | Cyclopropane scission → polyenes |

| III | > 350 | Residue → char | — | Aromatic carbonisation |

Table 3 – Diagnostic EI-MS Fragments

| m/z | Formulation | RI/% | Genesis |

|---|---|---|---|

| 210 | C₁₂H₁₅ClO⁺· | 15 | Molecular ion |

| 192 | C₁₂H₁₃Cl⁺ | 28 | –H₂O |

| 175 | C₁₂H₁₁Cl⁺ | 100 | Tropylium-Cl |

| 139 | C₉H₇Cl⁺ | 32 | –C₃H₆ |

| 91 | C₇H₇⁺ | 18 | Tropylium (base of benzylic series [10]) |